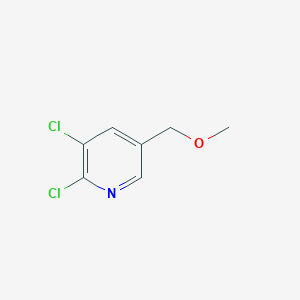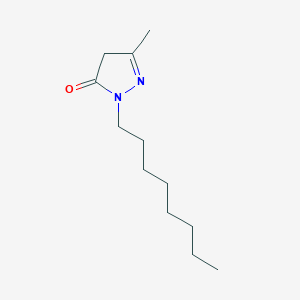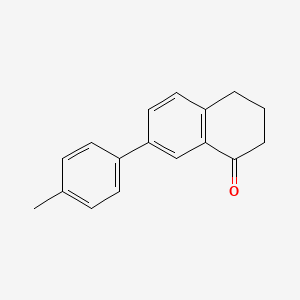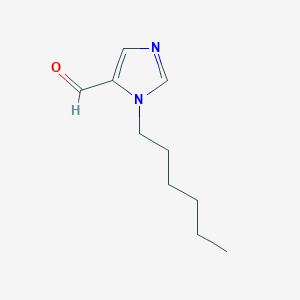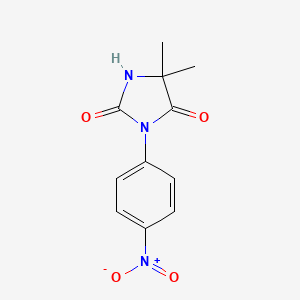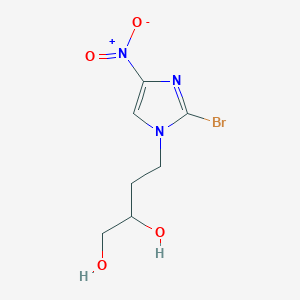
4-(2-BROMO-4-NITRO-1H-IMIDAZOL-1-YL)BUTANE-1,2-DIOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-BROMO-4-NITRO-1H-IMIDAZOL-1-YL)BUTANE-1,2-DIOL is a chemical compound that features a brominated nitroimidazole moiety attached to a butanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-BROMO-4-NITRO-1H-IMIDAZOL-1-YL)BUTANE-1,2-DIOL typically involves the bromination of a nitroimidazole precursor followed by the attachment of a butanediol group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-BROMO-4-NITRO-1H-IMIDAZOL-1-YL)BUTANE-1,2-DIOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butanediol moiety can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Formation of aldehydes or ketones from the butanediol moiety.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
4-(2-BROMO-4-NITRO-1H-IMIDAZOL-1-YL)BUTANE-1,2-DIOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-BROMO-4-NITRO-1H-IMIDAZOL-1-YL)BUTANE-1,2-DIOL involves its interaction with biological molecules. The nitroimidazole moiety can undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA or proteins. This makes it a potential candidate for antimicrobial or anticancer applications. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-nitro-1H-imidazol-1-yl)ethanol
- 1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-chloropropane
- 4-(2-chloro-4-nitro-1H-imidazol-1-yl)-1,2-butanediol
Uniqueness
4-(2-BROMO-4-NITRO-1H-IMIDAZOL-1-YL)BUTANE-1,2-DIOL is unique due to the combination of its brominated nitroimidazole moiety and butanediol backbone. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. The presence of both bromine and nitro groups allows for diverse chemical modifications, enhancing its utility in synthetic chemistry and drug development.
Properties
Molecular Formula |
C7H10BrN3O4 |
|---|---|
Molecular Weight |
280.08 g/mol |
IUPAC Name |
4-(2-bromo-4-nitroimidazol-1-yl)butane-1,2-diol |
InChI |
InChI=1S/C7H10BrN3O4/c8-7-9-6(11(14)15)3-10(7)2-1-5(13)4-12/h3,5,12-13H,1-2,4H2 |
InChI Key |
WSXMQQYINUWBKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N1CCC(CO)O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



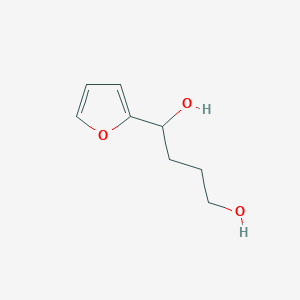
![[4-(3-Methyl-2-pyridinyl)phenyl]methanol](/img/structure/B8472735.png)
![(2R,3S,4S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxy-N-methoxy-N,2,4-trimethylhexanamide](/img/structure/B8472743.png)
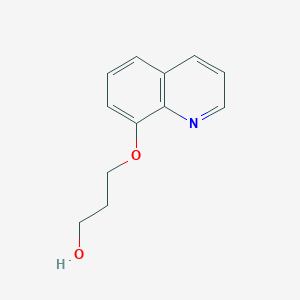
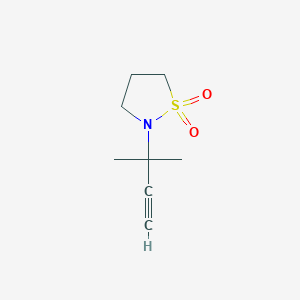
![5,6,7,8-Tetrahydrothieno[2,3-c]azepin-4-one](/img/structure/B8472765.png)

